molecular formula C26H28ClN5O2S B2783585 1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-34-0

1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2783585
CAS No.: 1114830-34-0
M. Wt: 510.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28ClN5O2S and its molecular weight is 510.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinazoline derivatives, have been found to interact with various enzymes and receptors . These interactions can lead to a variety of biological activities, including anticancer, antimicrobial, and antiviral effects .

Mode of Action

It’s worth noting that similar compounds, such as [1,2,4]triazolo[4,3-a]quinazoline derivatives, have been found to intercalate dna, which can inhibit the replication of cancer cells . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function .

Biochemical Pathways

For instance, [1,2,4]triazolo[4,3-a]quinazoline derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins . This suggests that the compound may have similar effects on biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide valuable insights into the potential ADME properties of the compound.

Result of Action

Similar compounds have been found to exhibit various biological activities, including anticancer, antimicrobial, and antiviral effects . This suggests that the compound may have similar effects.

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O2S/c1-16(2)14-31-24(34)20-12-11-17(23(33)28-19-8-4-5-9-19)13-22(20)32-25(31)29-30-26(32)35-15-18-7-3-6-10-21(18)27/h3,6-7,10-13,16,19H,4-5,8-9,14-15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNQPVDYWCKIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.